molecular formula C14H11F3N4OS B2844441 2-(thiophen-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 1904374-66-8

2-(thiophen-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No. B2844441
CAS RN: 1904374-66-8
M. Wt: 340.32
InChI Key: YSISWIABYCNUOC-UHFFFAOYSA-N
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Description

The compound “2-(thiophen-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide” is a complex organic molecule. It contains a thiophenyl group, a trifluoromethyl group, and a triazolopyridinyl group . The trifluoromethyl group is a functional group with the formula -CF3, derived from the methyl group by replacing each hydrogen atom with a fluorine atom .


Synthesis Analysis

An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound; 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, from 2-chloropyrazine through the chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .


Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions, including hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .


Physical And Chemical Properties Analysis

The trifluoromethyl group in this compound has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This can affect the compound’s physical and chemical properties, but specific details about these properties are not available.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is a part of the [1,2,4]triazolo[4,3-a]pyridine family , which has been associated with various biological activities, including inhibition of dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme that degrades incretins, hormones that stimulate a decrease in blood glucose levels .

Mode of Action

Similar compounds have been shown to inhibit dpp-iv, preventing the degradation of incretins and thereby helping to regulate blood glucose levels .

Biochemical Pathways

The compound likely affects the incretin pathway. By inhibiting DPP-IV, it prevents the breakdown of incretins, leading to increased insulin secretion and decreased glucagon release. This results in a decrease in blood glucose levels .

Pharmacokinetics

Similar compounds have shown good oral bioavailability and in vivo efficacy in animal models . These properties suggest that the compound could have a favorable pharmacokinetic profile.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its potential role in regulating blood glucose levels. By inhibiting DPP-IV, it could lead to increased insulin secretion and decreased glucagon release, helping to regulate blood glucose levels .

properties

IUPAC Name

2-thiophen-3-yl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4OS/c15-14(16,17)10-1-3-21-11(6-10)19-20-12(21)7-18-13(22)5-9-2-4-23-8-9/h1-4,6,8H,5,7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSISWIABYCNUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2CNC(=O)CC3=CSC=C3)C=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(thiophen-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

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